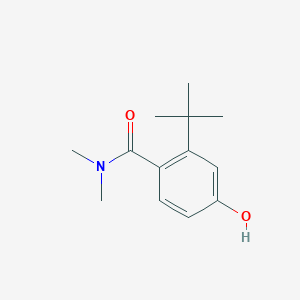![molecular formula C10H9IO4 B14852000 [3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14852000.png)
[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H9IO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the 3-position and a methoxycarbonyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid typically involves the iodination of a suitable phenylacetic acid derivative followed by esterification. One common method includes:
Iodination: The starting material, 5-(methoxycarbonyl)phenylacetic acid, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-azido-5-(methoxycarbonyl)phenylacetic acid or 3-thiocyanato-5-(methoxycarbonyl)phenylacetic acid.
Hydrolysis Product: 3-iodo-5-carboxyphenylacetic acid.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.
Wissenschaftliche Forschungsanwendungen
[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of [3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and methoxycarbonyl group can interact with the active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Iodophenylacetic acid: Similar structure but lacks the methoxycarbonyl group.
5-(Methoxycarbonyl)phenylacetic acid: Similar structure but lacks the iodine atom.
3-Iodo-5-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.
Uniqueness:
- The presence of both the iodine atom and the methoxycarbonyl group in [3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid makes it unique. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with the similar compounds listed above.
Eigenschaften
Molekularformel |
C10H9IO4 |
|---|---|
Molekulargewicht |
320.08 g/mol |
IUPAC-Name |
2-(3-iodo-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H9IO4/c1-15-10(14)7-2-6(4-9(12)13)3-8(11)5-7/h2-3,5H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
JLOMCIVWOUXCGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)CC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


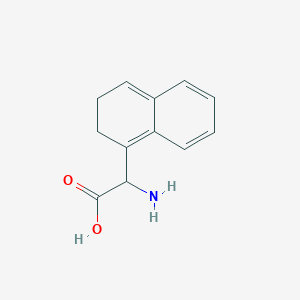
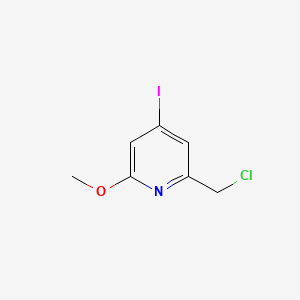

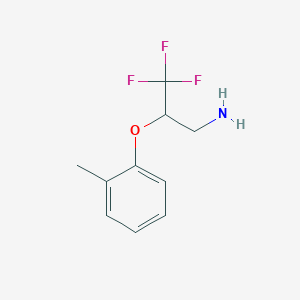

![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)

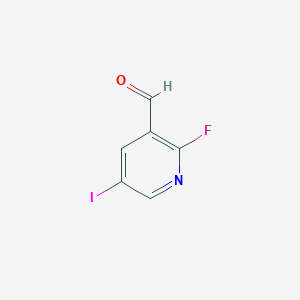
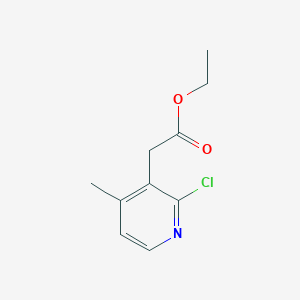
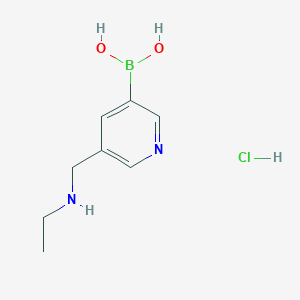
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)


